4-(4-Fluorophenyl)-6-(3-nitrophenyl)pyrimidin-2-amine
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Overview
Description
4-(4-Fluorophenyl)-6-(3-nitrophenyl)pyrimidin-2-amine is a chemical compound characterized by its unique structure, which includes a pyrimidin-2-amine core substituted with a 4-fluorophenyl group at the 4-position and a 3-nitrophenyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Fluorophenyl)-6-(3-nitrophenyl)pyrimidin-2-amine typically involves multi-step organic reactions. One common approach is the condensation of 4-fluorobenzaldehyde with 3-nitroaniline in the presence of a suitable catalyst, followed by cyclization to form the pyrimidin-2-amine core. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production also emphasizes the use of green chemistry principles to minimize waste and reduce the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Fluorophenyl)-6-(3-nitrophenyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to produce nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine, resulting in different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Typical reducing agents include iron powder (Fe) and hydrogen gas (H₂).
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products Formed:
Oxidation Products: Nitroso derivatives, nitrate esters.
Reduction Products: Amines, hydrazines.
Substitution Products: Fluorinated aromatic compounds, halogenated derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: It is used in the production of materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 4-(4-Fluorophenyl)-6-(3-nitrophenyl)pyrimidin-2-amine exerts its effects depends on its molecular targets and pathways. For example, in medicinal applications, it may interact with enzymes or receptors, leading to biological responses. The specific pathways involved would depend on the context of its use and the biological system being studied.
Comparison with Similar Compounds
4-(4-Fluorophenyl)benzoic acid: Similar in having a fluorophenyl group but differs in the presence of a carboxylic acid group.
3-Nitroaniline: Similar in having a nitro group but lacks the pyrimidin-2-amine core.
4-Fluorophenol: Contains a fluorophenyl group but lacks the nitro group and pyrimidin-2-amine core.
Uniqueness: 4-(4-Fluorophenyl)-6-(3-nitrophenyl)pyrimidin-2-amine is unique due to its combination of fluorophenyl and nitrophenyl groups attached to a pyrimidin-2-amine core, which provides distinct chemical and biological properties compared to similar compounds.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity offer opportunities for innovation in drug development, material science, and other areas of research.
Properties
IUPAC Name |
4-(4-fluorophenyl)-6-(3-nitrophenyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN4O2/c17-12-6-4-10(5-7-12)14-9-15(20-16(18)19-14)11-2-1-3-13(8-11)21(22)23/h1-9H,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFXCDKWJZDWHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=NC(=C2)C3=CC=C(C=C3)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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